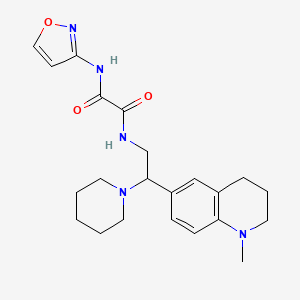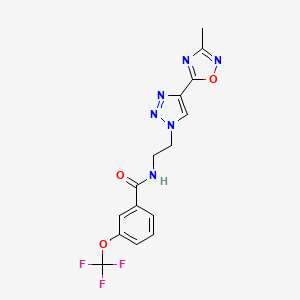![molecular formula C16H11N5O2S B2559784 6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 68469-08-9](/img/structure/B2559784.png)
6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the reaction of dibenzoylacetylene and triazole derivatives . In one study, a one-pot multicomponent synthesis of 3-aryl-1-(6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines was reported .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include the reaction of dibenzoylacetylene and triazole derivatives . The reaction of 6a with two equivalents of 4-amino-5-phenyl-4 H -1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N, N ′- (ethane-1,2-diyl)bis (2- (4- (3-phenyl-7 H - triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .Aplicaciones Científicas De Investigación
Overview of Triazole and Thiadiazole Derivatives
Recent advancements in bioorganic and medicinal chemistry have highlighted the synthesis and structural modification of heterocyclic systems containing triazole and thiadiazole fragments. These compounds are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties. A significant effort has been dedicated to proposing new molecular design directions for triazole and/or thiadiazole derivatives, leading to the synthesis of a wide array of compounds with promising analgesic and anti-inflammatory activities. This review provides an insight into the structure-activity relationship of these derivatives, suggesting their potential as significant sources of novel analgesic and/or anti-inflammatory agents with high selectivity, low toxicity, and comparable effects to standard drugs (Koval et al., 2022).
Synthesis Strategies for Thiadiazolotriazines
The literature survey on thiadiazolotriazines outlines the first comprehensive review of synthesis strategies for these compounds. Thiadiazolotriazines are crucial intermediates in designing novel biologically active compounds. This review categorizes the synthesis methods based on the type of precursor, offering a foundation for future research in developing new biologically active compounds (Abdel-Wahab, 2017).
Immunomodulatory Action of Substituted 1,3,4-Thiadiazines
The review on substituted 1,3,4-thiadiazines focuses on their biological action on stress response and myocardial infarction. It suggests potential mechanisms of action for 1,3,4-thiadiazines and considers the development of new derivatives as therapeutic agents. These compounds are shown to modulate the immune response, potentially offering cardioprotective effects through their multi-target action. This includes interaction with various receptors and transporters and blocking the kinase signal pathway PI3K-AKT, indicating the necessity for further research in new agents for limiting peripheral inflammatory/ischemic damage (Sarapultsev et al., 2018).
Antibacterial Activity of Triazole-Containing Hybrids
A review on 1,2,3-triazole- and 1,2,4-triazole-containing hybrids highlights their significant antibacterial activity against Staphylococcus aureus, a major pathogen responsible for various diseases. These compounds, acting as inhibitors of DNA gyrase, topoisomerase IV, and other targets, demonstrate potential as novel anti-S. aureus agents. The review discusses several clinically used hybrids, emphasizing the broad-spectrum antibacterial activity of triazole-containing compounds against drug-resistant forms (Li & Zhang, 2021).
Synthetic Strategies Using 3-Amino-1,2,4-Triazole
The review on synthetic strategies of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole emphasizes the pharmaceutical and biological importance of these compounds. It discusses the latest methodologies for synthesizing 1,2,4-triazole scaffolds, which are crucial for discovering new drug candidates. This summary stimulates further research into developing efficient methods for accessing new 1,2,4-triazole-containing scaffolds, highlighting their significance in drug discovery against various diseases (Nasri et al., 2021).
Direcciones Futuras
The future directions for research on “6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” and related compounds could involve further exploration of their diverse pharmacological activities . Additionally, the development of more effective and selective chemotherapeutic anticancer drugs is a priority .
Propiedades
IUPAC Name |
6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-21(23)13-8-4-7-12(9-13)14-10-24-16-18-17-15(20(16)19-14)11-5-2-1-3-6-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLPURAXHIPBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2559701.png)




![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2559709.png)

![4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559712.png)
![3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2559713.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2559720.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2559721.png)

![N-(2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2559724.png)